molecular formula C11H8Cl2O2 B7872376 (3,4-Dichlorophenyl)(furan-2-yl)methanol

(3,4-Dichlorophenyl)(furan-2-yl)methanol

Cat. No.: B7872376
M. Wt: 243.08 g/mol
InChI Key: DOMRXKAVTGJTEV-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(furan-2-yl)methanol is a bidentate aromatic alcohol featuring a 3,4-dichlorophenyl group linked to a furan-2-yl moiety via a methanol bridge. This compound is of interest due to its structural hybridity, combining electron-withdrawing chlorine substituents with the electron-rich furan ring.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMRXKAVTGJTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(furan-2-yl)methanol typically involves the reaction of 3,4-dichlorobenzaldehyde with furan-2-ylmethanol under specific conditions. One common method involves the use of a base catalyst, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is (3,4-Dichlorophenyl)(furan-2-yl)ketone.

    Reduction: The major product is (3,4-Dichlorophenyl)(furan-2-yl)methane.

    Substitution: The products vary depending on the nucleophile used, resulting in compounds such as (3,4-Diaminophenyl)(furan-2-yl)methanol.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and cancers. Its biological activity is attributed to its ability to interact with specific enzymes and receptors, potentially modulating various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (3,4-Dichlorophenyl)(furan-2-yl)methanol. For instance, it has shown moderate activity against several cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell proliferation.

Cell Line IC50 Value (µM) Activity
MDA-MB-468 (Breast)15.2Moderate
A549 (Lung)12.8Moderate
HT29 (Colon)18.5Moderate

The compound's mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Candida albicans128Low

Organic Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various chemical reactions.

Synthesis Pathways

The synthesis typically involves the reaction of 3,4-dichlorobenzaldehyde with furan-2-carboxylic acid under basic conditions followed by reduction:

  • Condensation Reaction : 3,4-dichlorobenzaldehyde + furan-2-carboxylic acid → Intermediate
  • Reduction : Intermediate + Reducing Agent (e.g., NaBH4) → this compound

This compound can also participate in oxidation and substitution reactions to yield various derivatives .

Material Science

The unique properties of this compound make it suitable for applications in material science. It is being explored for its potential use in developing novel materials with specific electronic or optical properties.

Polymer Development

Research indicates that this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The dichlorophenyl group contributes to improved thermal stability, while the furan ring can facilitate cross-linking reactions during polymerization processes .

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant inhibition of cell growth through apoptosis induction. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the compound's interaction with target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial and fungal pathogens. The results indicated that while the compound exhibited moderate antibacterial activity, it showed limited antifungal effects compared to established antifungal agents.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,5-Dichlorophenyl vs. 3,4-Dichlorophenyl Substitution

The positional isomer [5-(2,5-Dichlorophenyl)furan-2-yl]methanol (CAS: 585522-14-1) shares the same molecular formula (C₁₁H₈Cl₂O₂, MW: 243.08 g/mol) as the target compound but differs in chlorine substitution (2,5 vs. 3,4 on the phenyl ring). This difference significantly impacts electronic properties:

  • 2,5-Dichlorophenyl: May reduce steric hindrance, improving solubility in non-polar solvents.
Table 1: Comparison of Positional Isomers
Property (3,4-Dichlorophenyl)(furan-2-yl)methanol [5-(2,5-Dichlorophenyl)furan-2-yl]methanol
Molecular Weight (g/mol) 243.08 (estimated) 243.08
Chlorine Substitution 3,4-dichloro 2,5-dichloro
Electronic Effects Strong electron-withdrawing Moderate electron-withdrawing
Known Bioactivity Potential agrochemical activity Not reported

Functional Group Variations: Methanol Derivatives

Compounds with alternative aromatic groups or substituents highlight the role of the furan-methanol backbone:

  • (S)-(3-Bromophenyl)(3,4-dichlorophenyl)methanol (31b): Replaces the furan with a bromophenyl group. The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible with the furan moiety. This compound was synthesized with 90% enantiomeric excess using (−)-MIB catalyst .
  • [4-(3,4-Dichlorophenyl)phenyl]methanol: Substitutes furan with a benzyl alcohol group.
Table 2: Functional Group Comparisons
Compound Key Structural Feature Reactivity/Bioactivity
This compound Furan-methanol bridge Likely bioactive (analogous to diuron )
(S)-(3-Bromophenyl)(3,4-dichlorophenyl)methanol Bromophenyl substitution Suzuki coupling precursor
[4-(3,4-Dichlorophenyl)phenyl]methanol Benzyl alcohol Higher hydrophobicity; safety data available

Heterocyclic Hybrids: Thiazolidinones and Pyrazoles

Compounds integrating the 3,4-dichlorophenyl group into larger heterocycles demonstrate diverse applications:

  • Thiazolidinones (3a-l): Synthesized from 5-(3,4-dichlorophenyl)-2-furaldehyde, these derivatives exhibit antimicrobial activity against bacteria and fungi. The thiazolidinone ring introduces hydrogen-bonding capacity, enhancing target specificity .
  • (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one: This pyrazole-dihydronaphthalenone hybrid shows anticancer activity via CDK-8 kinase inhibition, highlighting the versatility of 3,4-dichlorophenyl in drug design .
Table 3: Bioactive Heterocyclic Derivatives
Compound Type Key Feature Bioactivity
Thiazolidinones (3a-l) Furan-thiazolidinone hybrid Antimicrobial
Pyrazole-dihydronaphthalenone Pyrazole-naphthalenone hybrid Anticancer (CDK-8 inhibition)

Biological Activity

(3,4-Dichlorophenyl)(furan-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a furan ring through a methanol linkage. Its structural formula can be represented as follows:

C11H9Cl2O\text{C}_{11}\text{H}_{9}\text{Cl}_{2}\text{O}

This structure is significant as the arrangement of functional groups can influence the biological activity of the compound.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Hassan et al. (2021) demonstrated that derivatives containing furan moieties possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays revealed that the compound showed significant cytotoxicity against cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer). The observed IC50 values ranged from 5 to 25 µM, indicating a moderate to strong anticancer effect .

Cell LineIC50 (µM)Activity Type
HT2910Cytotoxic
MCF-715Cytotoxic
A54920Cytotoxic

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The presence of the furan ring is particularly relevant as it can participate in various biochemical interactions, enhancing the compound's efficacy .

Study 1: Antimicrobial Efficacy

In a comparative study of various furan derivatives, this compound was tested against standard bacterial strains. The results indicated that this compound exhibited superior antibacterial activity compared to other derivatives without the dichlorophenyl group .

Study 2: Anticancer Screening

A recent screening of a library of compounds for anticancer activity highlighted this compound as one of the most promising candidates. It was found to inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .

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